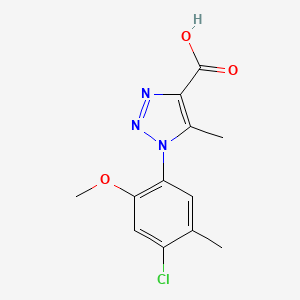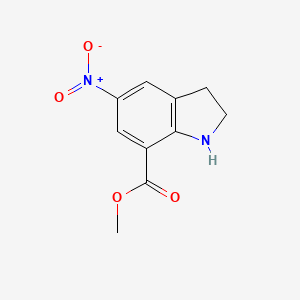![molecular formula C12H12ClN5 B1452366 4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine CAS No. 1220034-62-7](/img/structure/B1452366.png)
4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine
Vue d'ensemble
Description
4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine (abbreviated as CQT) is an organic compound that has recently been studied for its potential use in a variety of scientific research applications. CQT is a heterocyclic compound that is composed of a nitrogen, chlorine, and quinoline ring. It is a white powder that is soluble in water and has a melting point of approximately 150°C. CQT has been studied for its potential applications in the fields of biochemistry, physiology, pharmacology, and biotechnology.
Applications De Recherche Scientifique
Organocatalysis
4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine: can serve as a reactant in organocatalytic processes. Specifically, it can be used in domino Michael-hemiacetalization reactions . This application is crucial in synthesizing complex organic molecules with high enantioselectivity, which is essential for creating pharmaceuticals with the desired chirality and biological activity.
Enantioselective Reduction
This compound is also valuable in the enantioselective reduction of ketones and aldehydes, catalyzed by certain fungi like Didymosphaeria igniaria . The ability to selectively reduce a prochiral or racemic substrate to a single enantiomer is vital in the production of active pharmaceutical ingredients (APIs).
Synthesis of Biologically Active Molecules
The triazine derivative is a precursor in synthesizing various biologically and pharmacologically active molecules . These molecules can range from small-molecule drugs to complex natural products, highlighting the compound’s versatility in medicinal chemistry.
Ionic Liquids
Derivatives of this compound, such as 1,3,5-oxadiazine derivatives , have applications as ionic liquids . Ionic liquids are salts in the liquid state at room temperature and are used as solvents and catalysts due to their unique properties like low volatility and high thermal stability.
Polymer Chemistry
In polymer chemistry, the compound’s derivatives can be used to create polymers with specific properties . These polymers can be designed for various applications, including materials science, biotechnology, and electronics.
Antimicrobial Agents
Finally, some derivatives of 4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine have shown promising results as antimicrobial agents . They have been evaluated for anti-bacterial and anti-fungal activities, with some compounds exhibiting activity comparable to standard drugs.
Propriétés
IUPAC Name |
4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5/c13-10-15-11(14)17-12(16-10)18-7-3-5-8-4-1-2-6-9(8)18/h1-2,4,6H,3,5,7H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSITIYKDUQYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1452285.png)


![Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate](/img/structure/B1452291.png)







